1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide functional group. The amide nitrogen is further modified with a (1-(hydroxymethyl)cyclopropyl)methyl substituent, introducing a cyclopropane ring and a hydroxymethyl moiety. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with bioactive carboxamides, such as opioid analogs (e.g., cyclopropylfentanyl) and cycloalkane-derived therapeutics .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)15(21)19-11-16(12-20)9-10-16/h3-6,20H,1-2,7-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOSYRBSOATRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 285.79 g/mol
- IUPAC Name : this compound
This compound features a chlorophenyl group, a cyclopropyl moiety, and a carboxamide functional group, which are critical for its biological activity.
Research indicates that this compound acts as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is implicated in pain and inflammatory responses, making it a target for developing analgesic and anti-inflammatory drugs. The inhibition of TRPA1 can potentially alleviate conditions such as atopic dermatitis and other inflammatory disorders .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Efficacy in Pain Models : In preclinical models, the compound demonstrated significant analgesic effects in response to inflammatory stimuli, suggesting its potential use in pain management therapies .
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These effects are attributed to its ability to modulate signaling pathways associated with cancer progression .
Case Study 1: TRPA1 Antagonism
A study conducted on animal models indicated that topical application of the compound resulted in reduced pain responses to irritants, confirming its role as a TRPA1 antagonist. The study utilized a cinnamaldehyde flare model to assess efficacy, showing significant reductions in pain scores compared to control groups .
Case Study 2: Cancer Treatment Potential
In vitro assays using breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis rates. This effect was linked to the modulation of specific oncogenic pathways, indicating its potential as an anti-cancer agent .
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Research indicates that it may exhibit:
- Anti-inflammatory Properties : The structural features suggest it could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : Preliminary studies indicate that similar compounds have shown efficacy in inducing apoptosis in cancer cells, suggesting potential for development into anticancer agents .
The compound's interactions with biological targets are crucial for its application in drug discovery. It may act on:
- Enzymes and Receptors : Binding to specific enzymes or receptors could modulate their activity, leading to therapeutic effects. For instance, compounds with similar structures have been studied for their ability to inhibit specific cancer-related pathways .
Materials Science
In addition to medicinal applications, this compound can serve as a building block in the synthesis of novel materials. Its unique structure allows for:
- Synthesis of Polymers : The functional groups can be utilized to create polymers with specific properties, enhancing material performance in various applications.
- Coatings and Adhesives : The compound's chemical stability may make it suitable for use in coatings that require durability and resistance to environmental factors.
Case Study 1: Anticancer Research
A study investigating the anticancer properties of structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted the importance of specific functional groups in enhancing biological activity, suggesting that 1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide could exhibit similar effects through targeted modification of its structure .
Case Study 2: Anti-inflammatory Effects
Research conducted on related compounds showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines. The mechanism involved modulation of signaling pathways that are critical in inflammatory responses. This suggests a potential pathway for further exploration of the compound's therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related carboxamides from the literature, emphasizing molecular architecture, substituent effects, and inferred properties.
Structural and Functional Group Analysis
Key Observations :
- Substituent Effects :
- The 4-chlorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in (electron-donating), influencing electronic properties and solubility .
- The hydroxymethyl cyclopropyl substituent introduces polarity, which may reduce blood-brain barrier penetration compared to lipophilic groups like diethylamide () .
- Pharmacological Implications: Cyclopropylfentanyl’s piperidine core and cyclopropane carboxamide are critical for opioid activity . While the target compound lacks a piperidine moiety, its cyclopropane-hydroxymethyl group could modulate selectivity for non-opioid targets.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~325 g/mol) exceeds ’s analog (295.38 g/mol) due to the hydroxymethyl cyclopropyl group. Higher molecular weight may impact bioavailability .
- Solubility : The hydroxymethyl group could enhance aqueous solubility relative to purely aromatic analogs (e.g., ), though chloroaromaticity may counterbalance this effect.
Data Tables
Table 1. Structural Comparison of Carboxamide Derivatives
Table 2. Inferred Pharmacological Profiles
Notes and Limitations
- Data Gaps: No direct synthetic, pharmacological, or spectroscopic data for the target compound are available in the provided evidence. Comparisons rely on structural analogs.
- Assumptions : Molecular weight and solubility are estimated based on analogous structures; experimental validation is required.
- Safety Considerations : The hydroxymethyl cyclopropyl group’s metabolic fate (e.g., oxidation to aldehyde intermediates) warrants further toxicological study.
Q & A
Q. What are the key synthetic strategies for 1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide?
The synthesis involves multi-step reactions:
- Cyclopropane ring formation : Use cyclopropanation reagents (e.g., Simmons-Smith conditions) to construct the hydroxymethylcyclopropyl moiety .
- Amide coupling : React 1-(4-chlorophenyl)cyclopentanecarboxylic acid with (1-(hydroxymethyl)cyclopropyl)methylamine using coupling agents like DCC/DMAP or HATU in anhydrous dichloromethane or DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Critical step : Protect the hydroxymethyl group during coupling to prevent side reactions (e.g., acetylation with TBSCl) .
Q. What physicochemical properties are critical for formulation studies?
Key properties include:
- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4); requires co-solvents (e.g., DMSO) or lipid-based carriers .
- Stability : Susceptible to hydrolysis at high pH (>9) due to the cyclopropane ring and amide bond; store at -20°C under inert atmosphere .
Q. Which analytical techniques validate purity and structure?
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .
- NMR : H NMR (CDCl) signals: δ 7.3–7.5 (chlorophenyl aromatic protons), δ 3.6–3.8 (hydroxymethyl group), δ 1.2–1.5 (cyclopropane protons) .
- HRMS : Exact mass calculated for CHClNO: 320.1294 (M+H) .
Advanced Research Questions
Q. How does the hydroxymethylcyclopropyl group influence biological activity compared to other substituents?
- SAR insights : The hydroxymethyl group enhances water solubility and target binding via hydrogen bonding. Replacements (e.g., methyl or ethyl) reduce potency by ~50% in kinase inhibition assays .
- Conformational rigidity : Cyclopropane restricts rotation, optimizing pharmacophore alignment with targets like MAPK or mTOR .
Methodology : Synthesize analogs with substituted cyclopropane (e.g., fluorinated or spiro variants) and compare IC values in enzyme assays .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., kinase vs. GPCR assays) arise from:
- Assay conditions : Varying ATP concentrations (kinase) or cell membrane permeability (GPCR). Standardize protocols using FRET-based kinase assays or calcium flux assays (GPCR) .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide) in cell lysates .
Validation : Cross-test compounds in orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling guide target identification?
- Docking studies : Use AutoDock Vina to screen against kinase libraries; prioritize targets with Glide scores <-8 kcal/mol .
- MD simulations : Simulate ligand-protein complexes (GROMACS) to assess stability of the hydroxymethylcyclopropyl group in binding pockets .
Validation : Knockdown candidate targets (e.g., CRISPR/Cas9) and measure activity loss in cellular assays .
Q. What strategies optimize bioavailability without structural modification?
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) to enhance cellular uptake .
- Prodrug design : Convert the hydroxymethyl group to a phosphate ester for improved solubility; regenerate active form via phosphatase enzymes .
Testing : Measure C and AUC in rodent pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
